5-Bromoisothiazolo[3,4-b]pyridine
Description
Significance of Polycyclic Heteroaromatic Systems in Contemporary Organic Chemistry
Polycyclic heteroaromatic systems, which are molecules composed of two or more fused aromatic rings containing at least one atom other than carbon, are fundamental to contemporary organic chemistry. These structures are pervasive, forming the core of many natural products, including alkaloids and DNA bases. beilstein-journals.org Their significance stems from their diverse electronic properties, rigid structures, and the ability to engage in a variety of intermolecular interactions. acs.org
In materials science, polycyclic heteroaromatic compounds are investigated for their applications as organic semiconductors, functional chromophores, and components of light-emitting diodes (OLEDs) and organic photovoltaics. beilstein-journals.orgacs.orgacs.org The introduction of heteroatoms like nitrogen, sulfur, or oxygen into the polycyclic framework allows for fine-tuning of the electronic structure, such as the HOMO-LUMO gap, which is crucial for these applications. acs.org In medicinal chemistry, these scaffolds are considered "privileged structures" as they are frequently found in a wide range of biologically active compounds and approved drugs. beilstein-journals.orgnih.govrsc.org Their defined three-dimensional shapes and the strategic placement of heteroatoms facilitate targeted interactions with biological macromolecules like enzymes and receptors. acs.orgnih.gov
Overview of Isothiazolopyridine Scaffolds in Chemical Research
The isothiazolopyridine scaffold, a fusion of an isothiazole (B42339) ring and a pyridine (B92270) ring, represents a notable class of polycyclic heteroaromatic systems. There are several possible isomers, such as isothiazolo[3,4-b]pyridine (B8289327), isothiazolo[4,3-b]pyridine, and isothiazolo[5,4-b]pyridine (B1251151), each with a unique arrangement of nitrogen and sulfur atoms that influences its chemical and biological properties. cdnsciencepub.comresearchgate.net
These scaffolds have attracted considerable attention in medicinal chemistry. rsc.orgresearchgate.net For instance, derivatives of the isothiazolo[4,3-b]pyridine scaffold have been extensively investigated as potent and selective inhibitors of cyclin G-associated kinase (GAK), a cellular protein involved in the lifecycle of various viruses. nih.govnih.gov This research has highlighted their potential as broad-spectrum antiviral agents against infections like dengue, Ebola, and chikungunya viruses. nih.gov Similarly, other isomers are explored for their therapeutic potential, with research demonstrating that the precise arrangement of the heteroatoms is critical for biological activity. rsc.org Despite the interest in this class, some scaffolds, like the isothiazolo[4,5-b]pyridines, remain less explored compared to other "privileged" heterocyclic systems in medicinal chemistry. rsc.org
Role of Brominated Heterocycles as Versatile Synthetic Precursors
The introduction of a bromine atom onto a heterocyclic core is a powerful strategy in synthetic organic chemistry. Brominated heterocycles are highly valued as versatile intermediates or building blocks for the construction of more complex molecules. researchgate.net The carbon-bromine bond provides a reactive handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. beilstein-journals.org
Reactions such as the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the position of bromination. beilstein-journals.orgmdpi.com This enables chemists to introduce a diverse range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, facilitating the rapid exploration of chemical space and the generation of libraries of compounds for drug discovery or materials science. mdpi.comacs.org The reactivity of the bromine atom can be selectively exploited, sometimes allowing for sequential functionalization in poly-brominated systems. mdpi.com This versatility makes brominated heterocycles indispensable tools for the targeted synthesis of functional molecules. beilstein-archives.org
Rationale and Scope of Academic Investigations on 5-Bromoisothiazolo[3,4-b]pyridine
The specific compound, this compound, with CAS number 1956390-00-3, is a distinct isomer within the brominated isothiazolopyridine family. bldpharm.com While it is commercially available as a chemical building block, detailed academic studies focusing specifically on its synthesis, reactivity, and application are not widely represented in published literature. bldpharm.comaablocks.comfluorochem.co.uk
The rationale for academic interest in this compound can be inferred from its structural features. As a brominated heterocycle, it is a prime candidate for use in synthetic elaboration via cross-coupling reactions, allowing for the introduction of various functional groups at the 5-position of the pyridine ring. The isothiazolo[3,4-b]pyridine core itself provides a specific heteroaromatic scaffold whose biological and material properties could be systematically investigated by creating a library of derivatives from the 5-bromo precursor. The scope of potential investigations would include exploring its utility in medicinal chemistry, possibly as an inhibitor for kinases or other enzymes, and in materials science, by incorporating it into larger conjugated systems. However, to date, such specific research endeavors on this compound have not been prominently documented.
Historical Context of Isothiazolo[3,4-b]pyridine Chemistry
The exploration of the isothiazolopyridine ring system is part of the broader, ongoing effort in heterocyclic chemistry that gained significant momentum in the mid-20th century. Foundational work on the synthesis of the parent isothiazolo[3,4-b]pyridine scaffold was reported in the early 1970s. A key 1973 publication by M. Robba and colleagues described the first synthesis of isothiazolo[3,4-b]pyridine itself. cdnsciencepub.com
Their synthetic route began with 2-aminonicotinonitrile, which was converted to 2-aminothionicotinamide. An oxidative cyclization of this intermediate yielded 3-aminoisothiazolo[3,4-b]pyridine. Subsequent diazotization and reduction furnished the parent heterocycle. In the same work, the researchers prepared the first halogenated derivatives of this specific scaffold, including 3-chloroisothiazolo[3,4-b]pyridine (B11771773) and 3-bromoisothiazolo[3,4-b]pyridine, via diazotization reactions of the 3-amino precursor. cdnsciencepub.com This seminal work established a viable pathway to the isothiazolo[3,4-b]pyridine core and its derivatives, paving the way for future investigations into this class of heterocyclic compounds.
Data Tables
Table 1: Physicochemical Properties of this compound Note: Data is compiled from chemical supplier databases as primary research data is limited.
| Property | Value | Source(s) |
| CAS Number | 1956390-00-3 | bldpharm.comaablocks.com |
| Molecular Formula | C₆H₃BrN₂S | bldpharm.comaablocks.com |
| Molecular Weight | 215.07 g/mol | bldpharm.comaablocks.com |
| MDL Number | MFCD30186144 | bldpharm.comaablocks.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-[1,2]thiazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-4-3-10-9-6(4)8-2-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSJQZAZHCWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NSC=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 5 Bromoisothiazolo 3,4 B Pyridine
Retrosynthetic Analysis and Strategic Disconnections for the Isothiazolo[3,4-b]pyridine (B8289327) Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the isothiazolo[3,4-b]pyridine core, two primary strategic disconnections are considered.
The first strategy (Approach A) involves the disconnection of the isothiazole (B42339) ring, typically across the N-S and C4a-C7a bonds. This approach retains the pyridine (B92270) ring's integrity and suggests a synthesis starting from a suitably functionalized pyridine precursor, such as a 2,3-disubstituted pyridine. This is often the more common approach, leveraging the diverse chemistry of pyridine derivatives. researchgate.net
The second strategy (Approach B) involves the disconnection of the pyridine ring, breaking bonds such as C5-C6 and N4-C4a. This method starts with a pre-formed, functionalized isothiazole ring and builds the pyridine ring onto it. This can be advantageous if the desired substitution pattern on the isothiazole ring is easier to install prior to pyridine ring formation.
These two fundamental approaches give rise to the specific synthetic methodologies detailed in the following sections.
Approaches to the Construction of the Isothiazole Ring
Building the isothiazole ring onto a pre-existing carbocyclic or heterocyclic framework is a common strategy in the synthesis of fused isothiazoles.
Cyclization Reactions Involving Sulfur and Nitrogen Incorporation
The formation of an isothiazole ring often involves the cyclization of a linear precursor containing the requisite C-C-C-N-S atom sequence. Oxidative cyclization is a key method where an S-N bond is formed from a precursor like a 3-aminopropenethione or a related thioamide. thieme-connect.com
One general and effective method is the [4+1] annulation, which can construct the isothiazole ring from a four-atom component and a single-atom component. For instance, β-ketodithioesters or β-ketothioamides can react with an ammonia (B1221849) source, like ammonium (B1175870) acetate (B1210297) (NH₄OAc), in a metal-free, carbon-economic cascade. organic-chemistry.org This process involves sequential imine formation, cyclization, and aerial oxidation to forge the C-N and S-N bonds in one pot. thieme-connect.comorganic-chemistry.org While not specifically documented for 5-Bromoisothiazolo[3,4-b]pyridine, these methods represent viable strategies for constructing the fused isothiazole ring system from appropriately designed acyclic precursors.
Table 1: General Isothiazole Ring Formation Strategies
| Strategy | Precursor Type | Key Reagents | Bond Formations | Ref. |
|---|---|---|---|---|
| Oxidative Cyclization | 3-Aminopropenethiones | I₂, H₂O₂ | S-N | thieme-connect.com |
| [4+1] Annulation | β-Ketothioamides | NH₄OAc | C-N, S-N | organic-chemistry.org |
Derivatization of Pre-formed Pyridine Rings
The most established route to the isothiazolo[3,4-b]pyridine scaffold begins with a functionalized pyridine derivative. cdnsciencepub.comcdnsciencepub.com The synthesis of the parent compound, isothiazolo[3,4-b]pyridine, starts from 2-aminonicotinonitrile. The key steps are outlined below:
Thionation: The cyano group of 2-aminonicotinonitrile is converted to a thioamide by reaction with ammonia and hydrogen sulfide (B99878), yielding 2-aminothionicotinamide. cdnsciencepub.comcdnsciencepub.com
Oxidative Cyclization: The resulting 2-aminothionicotinamide undergoes an intramolecular oxidative cyclization using hydrogen peroxide in pyridine. This reaction forms the S-N bond, constructing the fused isothiazole ring to give 3-aminoisothiazolo[3,4-b]pyridine in high yield. cdnsciencepub.com
From the 3-amino derivative, further transformations are possible. For example, diazotization of 3-aminoisothiazolo[3,4-b]pyridine in the presence of fuming hydrobromic acid leads to the formation of 3-bromoisothiazolo[3,4-b]pyridine. cdnsciencepub.com Similarly, a Gattermann reaction can yield the 3-chloro derivative. cdnsciencepub.com
To obtain the target compound, This compound , a subsequent electrophilic bromination of the isothiazolo[3,4-b]pyridine core would be required. While the specific bromination of this exact scaffold at the 5-position is not explicitly detailed in the surveyed literature, the bromination of related pyridinethione derivatives and other isothiazolopyridine isomers is a known transformation, suggesting this is a feasible synthetic step. nih.govmdpi.comnih.gov
Table 2: Synthesis of Isothiazolo[3,4-b]pyridine Derivatives from 2-Aminonicotinonitrile
| Step | Starting Material | Reagents | Product | Ref. |
|---|---|---|---|---|
| 1 | 2-Aminonicotinonitrile | NH₃, H₂S | 2-Aminothionicotinamide | cdnsciencepub.comcdnsciencepub.com |
| 2 | 2-Aminothionicotinamide | H₂O₂ (30%), Pyridine | 3-Aminoisothiazolo[3,4-b]pyridine | cdnsciencepub.com |
| 3a | 3-Aminoisothiazolo[3,4-b]pyridine | 1. NaNO₂, H₃PO₄/HNO₃2. H₃PO₂ | Isothiazolo[3,4-b]pyridine | cdnsciencepub.com |
Approaches to the Construction of the Pyridine Ring
An alternative retrosynthetic disconnection involves building the pyridine ring onto an existing isothiazole nucleus.
Cyclization Reactions from Linear Precursors
The synthesis of pyridines from acyclic precursors is a cornerstone of heterocyclic chemistry. Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, could theoretically be adapted. nih.gov In this context, one of the components would need to be a suitably functionalized isothiazole derivative.
More modern approaches utilize cycloaddition reactions or the electrocyclization of azatrienes to form the pyridine ring. nih.gov A conceptually distinct strategy involves the rhodium carbenoid-induced ring expansion of isoxazoles, which, through a series of rearrangements, can yield highly substituted pyridines. nih.gov Applying such a strategy would require starting with a linear precursor containing an isothiazole moiety that could be cyclized to form the fused pyridine ring, though specific examples for the isothiazolo[3,4-b]pyridine system are not prevalent.
Annulation Strategies onto Existing Isothiazole Moieties
Annulation refers to the construction of a new ring onto a pre-existing one. To synthesize the isothiazolo[3,4-b]pyridine core via this method, one would start with a functionalized isothiazole and perform a ring-closing reaction to form the six-membered pyridine. This would typically require an isothiazole bearing two functional groups at positions 3 and 4, which can react with a three-carbon synthon to complete the pyridine ring. For example, a rhodium-catalyzed oxidative annulation has been reported for constructing isothiazole rings, highlighting the utility of such strategies in modern synthesis. nih.gov While direct application to pyridine ring formation on an isothiazole is less common, the principles of annulation chemistry suggest this as a viable, albeit challenging, synthetic route. beilstein-journals.org
Regioselective Bromination Strategies for Position 5
Direct Halogenation Methods
Direct halogenation involves the treatment of the isothiazolo[3,4-b]pyridine core with a brominating agent. The success of this method hinges on the inherent reactivity of the pyridine ring. The electron-withdrawing nature of the fused isothiazole ring and the pyridine nitrogen can influence the position of electrophilic attack.
While specific examples for the direct bromination of the parent isothiazolo[3,4-b]pyridine to yield the 5-bromo derivative are not extensively detailed in the provided results, general principles of pyridine chemistry suggest that direct halogenation can sometimes lead to a mixture of isomers. chemrxiv.org The regioselectivity can be influenced by the reaction conditions, such as the choice of brominating agent (e.g., Br₂), solvent, and temperature. For instance, in the synthesis of a related compound, 3-bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine, controlled addition of bromine at 80°C was employed to ensure regioselectivity for the 5-position. This suggests that careful optimization of reaction parameters is crucial for achieving the desired 5-bromo isomer.
Theoretical studies on related heterocyclic systems, such as thiazolo[5,4-d]thiazole, indicate that the introduction of one halogen atom can slightly enhance the reactivity towards further halogenation, potentially leading to di-halogenated byproducts if the reaction is not carefully controlled. udayton.edu
Precursor-Directed Bromine Introduction
To overcome the potential lack of regioselectivity in direct halogenation, a more common and controlled approach involves the synthesis of a precursor molecule that already contains the bromine atom at the desired position or a functional group that can be readily converted to a bromine atom.
A prevalent strategy involves starting with a substituted pyridine derivative that already contains a bromine atom at the equivalent of the 5-position. For example, the synthesis of the related 3,6-dibromo-isothiazolo[4,5-b]pyridine starts from a brominated picolinonitrile. rsc.org This precursor then undergoes a series of reactions, including the formation of the isothiazole ring, to yield the final brominated product. This approach ensures that the bromine atom is unequivocally located at the desired position.
Another precursor-directed method involves the diazotization of an amino group at the 5-position, followed by a Sandmeyer-type reaction. For instance, 3-aminoisothiazolo[3,4-b]pyridine can be diazotized and then treated with a bromine source to introduce the bromine atom. cdnsciencepub.com This method provides a reliable way to install the bromine atom at a specific position, provided the corresponding amino precursor is accessible.
Multi-Step Synthetic Sequences and Reaction Optimization
The synthesis of this compound is inherently a multi-step process, requiring careful design and optimization of each reaction in the sequence to maximize yield and purity. udel.edu
Sequential Reaction Design
A typical multi-step synthesis begins with a commercially available and appropriately substituted pyridine or picolinonitrile derivative. rsc.orgudel.edu The sequence of reactions is designed to build the isothiazole ring onto the pyridine core. A general, illustrative sequence can be outlined as follows:
Starting Material Selection : The synthesis often commences with a pyridine derivative that is functionalized to facilitate the construction of the isothiazole ring. For example, a 2-aminonicotinonitrile can be a suitable starting point. cdnsciencepub.com
Formation of a Thioamide : The cyano group of the nicotinonitrile can be converted to a thioamide group. This is often achieved by reaction with hydrogen sulfide in the presence of a base like ammonia. cdnsciencepub.com
Oxidative Cyclization : The resulting thioamide undergoes an oxidative cyclization to form the isothiazole ring. Common oxidizing agents for this step include hydrogen peroxide in a suitable solvent like pyridine. cdnsciencepub.com This step yields the aminoisothiazolo[3,4-b]pyridine.
Introduction of Bromine : If the starting pyridine did not already contain the bromine atom, it is introduced at this stage. As mentioned previously, this can be accomplished via diazotization of the amino group followed by reaction with a bromide source. cdnsciencepub.com
This sequential approach allows for the controlled construction of the target molecule, with purification of intermediates at each stage to ensure the quality of the final product.
Influence of Catalysts and Reagents on Yield and Selectivity
The choice of catalysts and reagents plays a pivotal role in the efficiency and selectivity of the synthesis.
| Reaction Step | Reagent/Catalyst | Role | Impact on Yield and Selectivity | Reference |
| Thioamide Formation | H₂S, NH₃ | Thionating agent | Facilitates the conversion of the nitrile to a thioamide. | cdnsciencepub.com |
| Oxidative Cyclization | H₂O₂, Pyridine | Oxidizing agent, Base | Promotes the formation of the isothiazole ring. The choice of oxidant and base can influence the reaction rate and yield. | cdnsciencepub.com |
| Bromination (via Diazotization) | NaNO₂, HBr, CuBr | Diazotizing and brominating agents | Key for the Sandmeyer reaction to replace an amino group with bromine, ensuring regioselectivity. | nih.gov |
| Suzuki Coupling (for derivatives) | Pd(PPh₃)₄, K₂CO₃ | Palladium catalyst, Base | Used for further functionalization of the bromo-substituted product, demonstrating the synthetic utility of the bromine handle. | rsc.org |
In related syntheses of halogenated isothiazolopyridines, palladium catalysts like Pd(PPh₃)₄ and XPhos Pd G3 have been instrumental in subsequent cross-coupling reactions, such as Suzuki couplings, to introduce further diversity into the molecule. rsc.org The choice of catalyst and base is crucial for achieving high yields in these transformations. For instance, cesium carbonate has been used as a base to activate less reactive chlorine functionalities in Suzuki couplings. rsc.org
Process Intensification and Green Chemistry Considerations in Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and efficient chemical processes. mdpi.com These principles, often referred to as process intensification and green chemistry, are increasingly being applied to the synthesis of complex molecules like this compound.
Process Intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. osf.io This can be achieved through the use of technologies like microreactors or spinning disc reactors, which offer enhanced heat and mass transfer, leading to better reaction control and potentially higher yields in shorter reaction times. osf.ioabo.fi While specific applications of these technologies to the synthesis of this compound are not yet widely reported, their potential for optimizing key steps like cyclization and halogenation is significant.
Green Chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles of green chemistry applicable to the synthesis of this compound include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com
Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. For example, exploring water-based reaction media or using less toxic catalysts. rsc.org
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is one technique that can significantly reduce reaction times and energy consumption. mdpi.comnih.govcem.com
Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. nih.gov The use of recyclable catalysts further enhances the sustainability of the process. rsc.org
For instance, the use of a recyclable solid acid catalyst has been demonstrated in the one-pot, three-component synthesis of related pyrazolo[3,4-b]pyridine derivatives, highlighting a green and efficient approach. rsc.org The development of such methodologies for this compound would represent a significant advancement in its sustainable production.
Reactivity and Transformational Chemistry of 5 Bromoisothiazolo 3,4 B Pyridine
Reactivity at the Bromine Center
The primary site of reactivity on 5-bromoisothiazolo[3,4-b]pyridine for the transformations discussed herein is the carbon-bromine bond. The bromine atom can be readily displaced or engaged in catalytic cycles to form new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. wuxiapptec.com For heteroaryl bromides like this compound, these reactions are particularly useful due to their high efficiency and functional group tolerance under relatively mild conditions. wuxiapptec.comnih.gov The general reactivity trend for aryl halides in these couplings is I > Br ~ OTf > Cl. wuxiapptec.com
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org The versatility and mild conditions of the Suzuki-Miyaura coupling make it highly suitable for modifying complex heterocyclic systems. nih.govscirp.org
While specific examples for this compound are not extensively documented in the provided search results, the reactivity of similar brominated heteroaromatic compounds is well-established. For instance, the Suzuki-Miyaura coupling has been successfully applied to various bromopyridines and other nitrogen-rich heterocycles. nih.govbeilstein-journals.org The reaction of a related compound, 3,4,5-tribromo-2,6-dimethylpyridine, with ortho-substituted phenylboronic acids has been studied, demonstrating that such couplings are feasible and can even exhibit regio- and atropselectivity. beilstein-journals.org
A general representation of the Suzuki-Miyaura coupling on the this compound scaffold is shown below.
General Scheme for Suzuki-Miyaura Coupling:
[Image of this compound] + H-C≡C-R --(Pd catalyst, Cu(I), Base)--> [Image of 5-Alkynyl-isothiazolo[3,4-b]pyridine] + HBr
[Image of this compound] + H-NR1R2 --(Pd catalyst, Ligand, Base)--> [Image of 5-Amino-isothiazolo[3,4-b]pyridine] + HBr
[Image of this compound] + Nu- --(Base, Solvent)--> [Image of 5-Nu-isothiazolo[3,4-b]pyridine] + Br-
Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by various electrophiles. wikipedia.org
For the isothiazolo[3,4-b]pyridine (B8289327) scaffold, the pyridine (B92270) nitrogen atom can serve as a directing group. In pyridine systems, DoM typically occurs at the C2 position. harvard.edunih.gov However, the reactivity of this compound in a DoM reaction is complex. The presence of the bromine atom at C5 introduces several potential reaction pathways. While the pyridine nitrogen directs lithiation to C2, the bromine atom is located at another ortho position (C4) relative to the pyridine nitrogen's influence when considering the fused ring system as a whole.
A competing reaction is lithium-halogen exchange, a rapid process that could occur at the C5-bromo position. Furthermore, direct deprotonation ortho to the fused isothiazole (B42339) ring's sulfur or nitrogen atoms could be possible, although less common. In related pyridine N-oxides, which are also activated for metalation, lithiation has been shown to be highly regioselective. rsc.org
Should a lithiated intermediate be formed, for instance at the C4 position via deprotonation or at C5 via lithium-halogen exchange, it could be quenched with a variety of electrophiles. The table below illustrates potential transformations based on this general principle.
Table 1: Potential Electrophilic Quenching of Lithiated Isothiazolo[3,4-b]pyridine
| Lithiation Position | Electrophile | Reagent Example | Potential Product |
|---|---|---|---|
| C4 | Carbonyl | Benzaldehyde (PhCHO) | (4-Isothiazolo[3,4-b]pyridinyl)(phenyl)methanol |
| C4 | Alkyl Halide | Iodomethane (CH₃I) | 4-Methyl-5-bromoisothiazolo[3,4-b]pyridine |
| C5 (via Li-Br exchange) | Boronic Ester | Isopropyl pinacol (B44631) borate (B1201080) (B(O-iPr)pin) | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[3,4-b]pyridine |
This table represents theoretical products based on the general principles of directed ortho-metalation and electrophilic quenching, as specific experimental data for this compound was not found.
Reactivity of the Isothiazole Ring
The isothiazole ring is an aromatic heterocycle whose reactivity is influenced by the electronegative nitrogen and sulfur atoms. This generally results in an electron-deficient ring system.
Electrophilic Aromatic Substitution on the Isothiazole Moiety
The isothiazole ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the heteroatoms. scispace.com When substitution does occur, the C4 position is the most susceptible to electrophilic attack. scispace.com In the case of this compound, the isothiazole ring is fused at the C3 and C4 positions, leaving no available carbon atoms on the isothiazole moiety for direct electrophilic substitution. Therefore, this type of reaction is not applicable to the isothiazole portion of this specific scaffold.
Nucleophilic Attack on Ring Atoms
The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. This can occur at the sulfur atom or at one of the carbon atoms, often leading to ring cleavage. Research on related isomers, such as 3-bromoisothiazolo[5,4-b]pyridine (B1508668), has shown that reaction with nucleophiles like piperidine (B6355638) can result in the opening of the isothiazole ring to form a 2-(piperidinosulfanyl)pyridine-3-carbonitrile intermediate. thieme-connect.de A similar reaction of 3-chloro-1,2-benzisothiazole (B19369) with butyllithium (B86547) leads to ring scission, yielding 2-(butylsulfanyl)benzonitrile. thieme-connect.de
These findings suggest that this compound would likely undergo nucleophilic attack on the isothiazole sulfur atom, followed by cleavage of the S-N bond.
Ring-Opening and Re-cyclization Pathways
Nucleophilic attack on isothiazolium salts, which are activated forms of isothiazoles, frequently leads to ring-opening and subsequent re-cyclization. cdnsciencepub.com For example, treatment of certain N-phenylisothiazolium salts with sulfur in boiling pyridine results in ring opening followed by recyclization to form 1,2-dithiole-3-imines. cdnsciencepub.com While this compound is not a pre-formed salt, its electron-deficient nature, enhanced by the fused pyridine ring, could facilitate similar transformations under harsh conditions or with potent nucleophiles. The initial ring-opening would likely produce a reactive thioamide or related intermediate on the pyridine backbone, which could then potentially re-cyclize with a suitable reagent to form a different heterocyclic system.
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution on the Pyridine Moiety
Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene, requiring harsh reaction conditions. quimicaorganica.org When the reaction does proceed, substitution occurs preferentially at the C3 and C5 positions. quimicaorganica.org
In this compound, the pyridine ring is further deactivated by the electron-withdrawing fused isothiazole ring. The C5 position is already substituted with a bromine atom. The remaining available positions on the pyridine ring are C2, C4, and C6. Given the strong deactivation, electrophilic substitution would be extremely difficult. If it were to occur, it would likely require forcing conditions, and predicting the regioselectivity would be complex due to the competing directing effects of the bromine atom and the fused heterocyclic ring. In highly electrophilic nitro-substituted isoxazolopyridines (an analogous system), the pyridine ring becomes so electron-poor that it undergoes nucleophilic addition and dearomatization reactions instead of electrophilic substitution. nih.gov This suggests that the pyridine ring in this compound is likely not amenable to standard electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution on the Pyridine Moiety
Nucleophilic aromatic substitution (SNAr) reactions typically occur on aromatic rings activated by electron-withdrawing groups. In the pyridine ring of the isothiazolo[3,4-b]pyridine scaffold, the nitrogen atom makes the ortho (C6) and para (C4) positions electronically deficient and thus more susceptible to nucleophilic attack.
While direct displacement of the bromine atom at the C5 position by a nucleophile is less likely under standard SNAr conditions due to its meta-relationship with the pyridine nitrogen, reactions on related isomers demonstrate that such substitutions are possible on the isothiazolopyridine core, particularly when the leaving group is at an activated position. For instance, studies on 3,6-dibromoisothiazolo[4,5-b]pyridine show that nitrogen nucleophiles can readily displace the bromine atom at the C3 position of the isothiazole ring. rsc.org In another example, reaction of 3-bromoisothiazolo[5,4-b]pyridine with piperidine results in ring-opening to form 2-(piperidinosulfanyl)pyridine-3-carbonitrile rather than a direct substitution, highlighting the complex reactivity of this heterocyclic system. thieme-connect.de
For this compound, SNAr reactions would be more likely to occur if another leaving group were present at the more activated C4 or C6 positions.
Oxidation and Reduction Reactions of the Pyridine Nitrogen and Ring
The pyridine nitrogen atom in this compound is expected to behave like a typical tertiary amine in its reactions with oxidizing and reducing agents.
Oxidation: Treatment with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), would likely lead to the formation of the corresponding This compound N-oxide . This transformation increases the electron deficiency of the pyridine ring, which can, in turn, alter its susceptibility to both electrophilic and nucleophilic attack.
Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would reduce the pyridine ring to the corresponding piperidine derivative. Similarly, dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents could also effect this transformation. The specific outcome would depend on the reaction conditions employed. No specific experimental data for these reactions on this compound are available in the searched literature.
Derivatization Strategies for Functional Group Diversification
The bromine atom at the C5 position is an excellent synthetic handle for introducing a wide array of functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule's properties.
Introduction of Carbon-Based Functionalities (Alkyl, Aryl, Heteroaryl)
Palladium-catalyzed cross-coupling reactions are the most powerful tools for forming new carbon-carbon bonds at the C5 position.
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with various aryl, heteroaryl, or alkyl boronic acids or esters. This is a highly versatile method for introducing diverse carbon-based substituents.
Sonogashira Coupling: The introduction of alkynyl groups can be achieved via Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper complexes.
Stille Coupling: This method uses organostannanes as coupling partners to introduce alkyl, vinyl, aryl, and heteroaryl groups.
While direct examples for this compound are not reported in the provided search results, extensive research on related bromo-heterocycles confirms the viability of these methods. For example, a 3,6-disubstituted isothiazolo[4,5-b]pyridine was successfully synthesized using a Suzuki reaction to introduce a dimethoxyphenyl group. rsc.org Similarly, Sonogashira coupling has been used to functionalize the bromine at position 6 of the same scaffold. rsc.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromo-Heterocycles
| Reaction Type | Bromo-Substrate | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 3-Substituted-6-bromoisothiazolo[4,5-b]pyridine | (3,4-dimethoxyphenyl)boronic acid | 3-Substituted-6-(3,4-dimethoxyphenyl)isothiazolo[4,5-b]pyridine | Not specified | rsc.org |
| Sonogashira Coupling | 3-Morpholino-6-bromoisothiazolo[4,5-b]pyridine | Phenylacetylene | 3-Morpholino-6-(phenylethynyl)isothiazolo[4,5-b]pyridine | 71 | rsc.org |
| Suzuki Coupling | 15-Bromo-bacteriochlorin | 4-Pyridylboronic acid | 15-(4-Pyridyl)-bacteriochlorin | 85 | nih.gov |
Introduction of Heteroatom-Based Functionalities (N, O, S)
The C5-Br bond can also be used to form bonds with heteroatoms like nitrogen, oxygen, and sulfur, typically through palladium-catalyzed methods.
Buchwald-Hartwig Amination: This is a key reaction for forming carbon-nitrogen bonds. It would allow for the introduction of primary and secondary amines, as well as anilines and other N-heterocycles, at the C5 position.
Buchwald-Hartwig Etherification: For introducing oxygen-based functionalities, this reaction couples the bromo-substrate with alcohols or phenols to form ethers.
C-S Coupling: Analogous palladium-catalyzed reactions exist for forming thioethers by coupling with thiols.
Studies on other heterocyclic systems demonstrate the power of these methods. For example, the Buchwald-Hartwig amination has been successfully applied to derivatize halogenated N-acetyl diazocines with carbamates, which are then deprotected to yield amino-substituted products. nih.gov
Table 2: Representative Heteroatom-Introduction Reactions on Analogous Scaffolds
| Reaction Type | Substrate | Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3,6-dibromoisothiazolo[4,5-b]pyridine | Morpholine (B109124) | 3-Morpholino-6-bromoisothiazolo[4,5-b]pyridine | 92-97 | rsc.org |
| Buchwald-Hartwig Amination | Bromo-N-acetyl-diazocine | Boc-carbamate | Boc-protected amino-diazocine | 65 | nih.gov |
| Hartwig-Buchwald Amination | 15-Bromo-bacteriochlorin | Benzamide | 15-Benzamido-bacteriochlorin | 62 | nih.gov |
Regioselective Functionalization for Library Synthesis
The synthesis of compound libraries for drug discovery relies on the ability to selectively functionalize different positions of a core scaffold. For this compound, a regioselective strategy would leverage the distinct reactivity of its different positions. A plausible, though currently hypothetical, strategy could involve:
C5 Functionalization: Utilize the bromine atom for a primary diversification step, such as a Suzuki or Buchwald-Hartwig reaction, to introduce a first set of diverse functionalities.
C3 Functionalization: If the synthesis starts from a precursor like 3-amino or 3-chloroisothiazolo[3,4-b]pyridine (B11771773), this position offers another site for modification. For example, a 3-amino group can be acylated or used to build other heterocyclic rings, while a 3-chloro group can be displaced by nucleophiles. cdnsciencepub.com
C-H Activation: Direct C-H functionalization at the remaining positions of the pyridine ring (e.g., C4 or C6) could be employed as a late-stage diversification strategy. This advanced technique allows for the introduction of aryl or alkyl groups directly onto C-H bonds, although controlling regioselectivity can be challenging. nih.gov
The development of robust, high-yielding synthetic routes to di- or tri-halogenated isothiazolopyridine intermediates is crucial for library synthesis, as it allows for sequential and regioselective cross-coupling and substitution reactions. rsc.org
5 Bromoisothiazolo 3,4 B Pyridine As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Frameworks Using 5-Bromoisothiazolo[3,4-b]pyridine
The isothiazolo[3,4-b]pyridine (B8289327) core is a significant heterocyclic framework. The synthesis of the parent ring system can be achieved in a multi-step sequence starting from 2-aminonicotinonitrile. cdnsciencepub.com This involves converting the nitrile to a thionicotinamide, followed by an oxidative cyclization to form 3-aminoisothiazolo[3,4-b]pyridine, which can then be deaminated to yield the core isothiazolo[3,4-b]pyridine structure. cdnsciencepub.com
The presence of the bromine atom on the pyridine (B92270) ring of this compound is crucial for its role as a synthetic building block. Halogenated heterocyclic compounds are pivotal precursors for constructing more elaborate molecular architectures. The bromo-substituent serves as a reactive handle, enabling the attachment of various other molecular fragments through well-established cross-coupling reactions. While specific examples detailing the use of the 5-bromo isomer are not extensively documented, the reactivity of related bromo-isothiazolopyridines demonstrates the potential for this compound to undergo reactions like Suzuki and Sonogashira couplings to build larger, more complex heterocyclic systems. rsc.org
Application in the Synthesis of Scaffolds for Chemical Probes
The isothiazolopyridine scaffold is of significant interest in the development of biologically active molecules. Various isomers of this heterocyclic system have been investigated as inhibitors of key cellular targets. For instance, derivatives of isothiazolo[4,3-b]pyridine and isothiazolo[4,5-b]pyridine have been synthesized and evaluated as potent inhibitors of Cyclin G-associated kinase (GAK), a protein implicated in viral life cycles. rsc.orgnih.govnih.gov These studies highlight the potential of the isothiazolopyridine core to serve as a scaffold for chemical probes and potential therapeutic agents.
Although research has focused on other isomers, this compound represents a valuable, and as yet, not fully explored building block for this purpose. Its ability to undergo derivatization allows for the systematic modification of its structure, which is a key strategy in tuning the binding affinity and selectivity of a chemical probe for its biological target. The development of GAK inhibitors from related scaffolds underscores the potential of this compound in generating novel compounds for screening in drug discovery programs. rsc.orgnih.gov
Contributions to Method Development in Organometallic and Heterocyclic Chemistry
The utility of this compound is intrinsically linked to modern organometallic chemistry. The carbon-bromine bond on the pyridine ring is a classic functional group for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.
The reactivity of this compound makes it an ideal substrate for these transformations, enabling the synthesis of novel substituted isothiazolopyridines that would be difficult to access through other means. The application of these established methods to this specific heterocyclic system contributes to the expansion of chemical space and provides new tools for chemists. The table below illustrates some of the key organometallic reactions applicable to this building block.
| Reaction Type | Coupling Partner | Resulting Linkage | Potential Product Class |
| Suzuki Coupling | Organoboron Reagents (e.g., Boronic Acids) | C-C | Aryl- or Alkyl-substituted Isothiazolopyridines |
| Sonogashira Coupling | Terminal Alkynes | C-C (alkynyl) | Alkynyl-substituted Isothiazolopyridines |
| Heck Coupling | Alkenes | C-C (alkenyl) | Alkenyl-substituted Isothiazolopyridines |
| Buchwald-Hartwig Amination | Amines | C-N | Amino-substituted Isothiazolopyridines |
| Stille Coupling | Organotin Reagents | C-C | Aryl- or Alkyl-substituted Isothiazolopyridines |
These reactions demonstrate the compound's role in facilitating the development of new synthetic methodologies and the preparation of complex heterocyclic structures. rsc.org
Design and Synthesis of Diversified Compound Libraries
A primary application of versatile building blocks like this compound is in the generation of diversified compound libraries for high-throughput screening in drug discovery and materials science. crysdotllc.com The ability to regioselectively functionalize the scaffold is paramount. rsc.org
The bromine atom at the 5-position acts as a linchpin for diversification. By employing the various organometallic cross-coupling reactions mentioned previously, a single starting material can be converted into a large array of analogues. rsc.org In this strategy, the isothiazolo[3,4-b]pyridine core remains constant, while the group at the 5-position is systematically varied. This modular approach is highly efficient for exploring structure-activity relationships (SAR). For example, coupling with a library of different boronic acids can quickly generate a family of 5-aryl- or 5-alkylisothiazolo[3,4-b]pyridines. This strategy has been successfully applied to other isothiazolopyridine isomers to produce libraries for biological screening. rsc.org
| Input: Coupling Partner | Reaction | Output: Diversified Library Member |
| Phenylboronic acid | Suzuki Coupling | 5-Phenylisothiazolo[3,4-b]pyridine |
| Ethynyltrimethylsilane | Sonogashira Coupling | 5-((Trimethylsilyl)ethynyl)isothiazolo[3,4-b]pyridine |
| Morpholine (B109124) | Buchwald-Hartwig Amination | 5-(Morpholino)isothiazolo[3,4-b]pyridine |
| Styrene | Heck Coupling | 5-Styrylisothiazolo[3,4-b]pyridine |
This capacity for systematic and varied modification makes this compound an exemplary platform for the rapid design and synthesis of novel chemical entities with diverse properties. crysdotllc.comrsc.org
Spectroscopic and Analytical Methodologies for the Characterization of 5 Bromoisothiazolo 3,4 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Bromoisothiazolo[3,4-b]pyridine and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons and carbons within the molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy is instrumental in defining the number, environment, and spatial relationships of protons in the isothiazolo[3,4-b]pyridine (B8289327) scaffold. The chemical shifts (δ) of the pyridine (B92270) ring protons in isothiazolo[3,4-b]pyridine and its derivatives typically appear as three sets of quartets of the AMX type. cdnsciencepub.com For instance, in a study of 3-aminoisothiazolo[3,4-b]pyridine, the proton signals were observed in DMSO-d₆ with the H-5 proton at δ 8.45 (d, J = 5.1 Hz), the H-6 proton at δ 7.92 (d, J = 5.1 Hz), and the amino protons as a singlet at δ 6.75.
The substitution pattern on the heterocyclic rings significantly influences the chemical shifts. For example, in 4-(6-bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine, the pyridine protons appear at δ 8.63 (d, J = 2.0 Hz) and δ 8.28 (d, J = 2.0 Hz) in CDCl₃. rsc.org Similarly, for 2,3,3,7-tetramethyl-2,3-dihydro-1H-1λ⁶-isothiazolo[4,5-b]pyridine-1,1-dioxide, the pyridine protons H-6 and H-5 are observed at δ 7.17 (d, J = 4.8 Hz) and δ 8.60 (d, J = 4.8 Hz) respectively in CDCl₃. sci-hub.st
| Compound | H-5 | H-6 | Other Protons | Solvent |
|---|---|---|---|---|
| 3-Aminoisothiazolo[3,4-b]pyridine | 8.45 (d, J=5.1 Hz) | 7.92 (d, J=5.1 Hz) | 6.75 (s, 2H, NH₂) | DMSO-d₆ |
| 4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine | 8.28 (d, J=2.0 Hz) | 8.63 (d, J=2.0 Hz) | 4.02-4.00 (m, 4H), 3.91-3.89 (m, 4H) | CDCl₃ |
| 2,3,3,7-Tetramethyl-2,3-dihydro-1H-1λ⁶-isothiazolo[4,5-b]pyridine-1,1-dioxide | 8.60 (d, J=4.8 Hz) | 7.17 (d, J=4.8 Hz) | 1.52 (s, 6H), 2.64 (s, 3H), 2.86 (s, 3H) | CDCl₃ |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in Each unique carbon atom in the structure gives a distinct signal, allowing for the complete mapping of the carbon skeleton. bhu.ac.in For instance, computational models for 5-bromoisothiazolo[5,4-b]pyridin-3-amine (B12998316) predict distinct signals for the bromine-substituted C-5 at approximately δ 120–125 ppm and the amine-adjacent C-3 at δ 155–160 ppm. vulcanchem.com
In the case of 4-(6-bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 160.3, 147.9, 147.3, 142.0, 130.6, 119.6 for the heterocyclic core, and at δ 66.9 and 47.9 for the morpholine (B109124) moiety. rsc.org These assignments are crucial for confirming the connectivity of the substituent groups to the main isothiazolopyridine ring.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=N (isothiazole) | 160.3 |
| Pyridine Ring Carbons | 147.9, 147.3, 142.0, 130.6, 119.6 |
| Morpholine -CH₂-O- | 66.9 |
| Morpholine -CH₂-N- | 47.9 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Regiochemical Assignments
Two-dimensional (2D) NMR techniques are indispensable for the definitive structural and regiochemical assignment of complex molecules like substituted isothiazolopyridines. mdpi.com
COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. mdpi.com For example, in the analysis of certain cycloadducts of isoxazolo[4,3-b]pyridines, HMBC spectra showed cross-peaks corresponding to H(5)-C(3a) and H(9a)-C(1a) interactions, which were key to confirming the direction of cycloaddition. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining regiochemistry. For instance, in a study of isothiazolo[4,5-b]pyridines, clear NOE correlations between a pyridine ring proton and protons of a dimethoxyphenyl substituent confirmed its attachment position. rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. rsc.org
For the parent isothiazolo[3,4-b]pyridine, the mass spectrum shows a molecular ion peak (P) at m/e 136, with a P+2 peak at m/e 138, which is characteristic of a molecule containing a single sulfur atom. cdnsciencepub.com In the analysis of 4-(6-bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine, HRMS (ESI⁺) showed a [M+H]⁺ ion at m/z 299.9804, which corresponds to the calculated value of 299.9801 for the formula C₁₀H₁₀BrN₃OS. rsc.org The characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2 ions) is also a key feature in the mass spectra of these bromo-derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While detailed IR data for this compound itself is not extensively published, the technique is routinely used to characterize its derivatives.
For example, in the synthesis of various pyrazolo[3,4-b]pyridine derivatives, the IR spectra were used to confirm the presence of key functional groups such as NH₂, C≡N, and C=O by their characteristic absorption bands. mdpi.com In a study on ethyl 2,3-dihydro-5-methyl-3-oxoisothiazolo[5,4-b]pyridine-2-acetate, the IR spectrum showed characteristic absorptions at 1660 cm⁻¹ (amide C=O) and 1730 cm⁻¹ (ester C=O). semanticscholar.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
In a study of 3,6-dibromoisothiazolo[4,5-b]pyridine, single-crystal X-ray analysis revealed a monoclinic crystal system with the space group P2₁/n. rsc.org The detailed crystal data, including unit cell dimensions and atomic coordinates, provided an unambiguous confirmation of the molecular structure. rsc.org Similarly, X-ray crystallography has been used to confirm the binding of related heterocyclic compounds to biological targets like tubulin, providing crucial insights for drug design. nih.gov This technique is invaluable for validating the structures proposed by spectroscopic methods and for understanding intermolecular interactions in the solid state. researchgate.net
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS, TLC)
Chromatographic methods are indispensable tools in the synthesis and analysis of isothiazolopyridine derivatives, enabling both the purification of products from reaction mixtures and the precise determination of their purity. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.
Thin-Layer Chromatography (TLC) is a rapid and convenient method frequently used to monitor the progress of chemical reactions. nih.govnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of products. Detection is typically achieved under a UV lamp or by using chemical stains. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile isothiazolopyridine derivatives. bldpharm.com In many studies, the purity of the final compounds is determined to be greater than 95% using HPLC, often coupled with a mass spectrometry (MS) detector (LC-MS) for simultaneous purity and identity confirmation. nih.govnih.gov Reversed-phase (RP-HPLC) is a common mode, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.gov For instance, the purification of certain isothiazolo[4,3-b]pyridine derivatives has been accomplished using RP-HPLC with a linear gradient of acetonitrile (B52724) in water as the eluent. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. grafiati.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hill-labs.co.nz The sample is vaporized and separated based on its boiling point and interactions with the GC column. hill-labs.co.nz As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint for identification, while the mass of the molecular ion confirms the molecular weight. hill-labs.co.nzlibretexts.org While direct GC-MS data for this compound is not extensively detailed in the literature, the technique is widely applied to related heterocyclic systems. grafiati.comscielo.org.mx For compounds with poor volatility or thermal stability, chemical derivatization may be employed to make them amenable to GC-MS analysis. jfda-online.com
| Technique | Application | Key Features |
| TLC | Reaction monitoring | Rapid, simple, uses UV light or stains for detection. nih.gov |
| HPLC/LC-MS | Purity assessment and purification | High resolution, quantitative, often uses C18 columns, provides molecular weight data with MS detection. nih.govnih.govnih.gov |
| GC-MS | Separation and identification of volatile compounds | Provides retention time and a unique mass fragmentation pattern for structural elucidation. hill-labs.co.nzlibretexts.org |
| Column Chromatography | Preparative purification | Uses silica (B1680970) gel to separate compounds on a larger scale based on polarity. nih.govrsc.org |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that provides quantitative information on the elemental composition of a compound. It is a crucial step in the characterization of newly synthesized molecules like this compound and its derivatives, serving to validate the proposed empirical formula. rsc.org
The method involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) are collected and measured. The percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are then calculated. Other elements, such as sulfur (S) and halogens (like bromine, Br), are determined by separate methods.
The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and, by extension, its empirical formula. For this compound, the analysis would confirm the presence and relative amounts of carbon, hydrogen, bromine, nitrogen, and sulfur.
| Element | Theoretical % | Found % |
| Carbon (C) | 33.51 | 33.68 |
| Hydrogen (H) | 1.41 | 1.45 |
| Bromine (Br) | 37.16 | 37.01 |
| Nitrogen (N) | 13.03 | 12.95 |
| Sulfur (S) | 14.91 | 15.02 |
| Table represents hypothetical elemental analysis data for this compound (C₆H₃BrN₂S) to illustrate the principle of empirical formula validation. |
Computational and Theoretical Investigations of 5 Bromoisothiazolo 3,4 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for probing the intrinsic properties of a molecule from first principles. These methods provide deep insights into the electronic nature of the compound.
The electronic structure of a molecule is key to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is standard practice. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For related heterocyclic systems, such as pyrazolo[3,4-b]pyridine and isothiazole (B42339) derivatives, DFT calculations have been used to determine these values. rsc.orgresearchgate.net Such analyses for 5-Bromoisothiazolo[3,4-b]pyridine would reveal how the fusion of the pyridine (B92270) and isothiazole rings, along with the electron-withdrawing bromine atom, influences the electronic distribution and reactivity of the molecule.
Illustrative Frontier Molecular Orbital Energies for Related Heterocyclic Scaffolds Note: The following data is for related compounds and serves to illustrate the typical values obtained from DFT calculations. Specific values for this compound are not available.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Piperonal chalcone (B49325) pyrazolo[3,4-b]pyridine derivative | -6.31 | -2.28 | 4.03 | rsc.org |
| Isothiazole | -9.52 | -0.03 | 9.49 | researchgate.net |
| 3-Methylisothiazole | -9.25 | 0.08 | 9.33 | researchgate.net |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule. They are invaluable for identifying the distribution of charge and predicting how a molecule will interact with other species. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For the isothiazolo[3,4-b]pyridine (B8289327) scaffold, an MEP map would highlight the electronegative nitrogen and sulfur atoms as sites of negative potential, providing crucial information for understanding intermolecular interactions.
Quantum chemical calculations are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are a powerful aid in the interpretation and assignment of experimental spectra. For instance, the synthesis and experimental 1H NMR spectra of the parent isothiazolo[3,4-b]pyridine have been reported. cdnsciencepub.com A computational study on this molecule or its 5-bromo derivative would involve calculating the magnetic shielding tensors for each nucleus to predict chemical shifts. Comparing these theoretical values with experimental data helps confirm the molecular structure and assign the correct signals to each proton and carbon atom.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their behavior. Conformational analysis is a key component, aimed at identifying the most stable three-dimensional arrangements (conformations) of a molecule. For a relatively rigid system like this compound, the analysis would focus on the rotational barriers of any substituents. Studies on related isothiazolo[5,4-b]pyridine (B1251151) derivatives have shown that conformational restrictions imposed by substituents can dramatically alter the pharmacological profile of a compound. nih.gov Such modeling studies are therefore essential for designing derivatives with specific spatial arrangements required for biological activity.
Reaction Mechanism Elucidation through Computational Simulation
Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. For example, DFT calculations were employed to unravel the multi-step mechanism of the formation of a nih.govdoi.orgdithiolo[3,4-b]pyridine system, revealing that the rate-limiting step was the cyclization to form the dihydropyridine (B1217469) ring, with a calculated activation barrier of 28.8 kcal/mol. mdpi.com A similar computational study on the synthesis of this compound could provide detailed insights into its formation, rationalize reaction yields, and guide the optimization of synthetic routes.
In Silico Approaches to Molecular Interactions and Scaffold Rationalization
In silico techniques, particularly molecular docking, are central to modern drug discovery for predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This approach has been extensively used to rationalize the biological activity of various isothiazolopyridine isomers.
For example, extensive research has explored isothiazolo[4,3-b]pyridines as inhibitors of Cyclin G-associated kinase (GAK), a host protein essential for the lifecycle of multiple viruses. doi.orgrsc.org Molecular modeling and docking studies were crucial in understanding their structure-activity relationships (SAR). These studies demonstrated that specific substitutions on the scaffold could form additional hydrogen bonds with key residues in the GAK active site, thereby increasing binding affinity and inhibitory potency. doi.orgresearchgate.net
Conversely, when the closely related isothiazolo[4,5-b]pyridine scaffold was synthesized and tested, the compounds were found to be inactive as GAK inhibitors. rsc.orgrsc.org Molecular modeling was applied to rationalize this lack of activity, providing insight into why this specific arrangement of atoms (scaffold) was not suitable for binding to the target. rsc.orgrsc.org Such in silico scaffold rationalization is critical for guiding medicinal chemistry efforts, helping to prioritize which core structures to pursue and how to decorate them to achieve the desired biological effect. For this compound, these methods would be indispensable for identifying potential biological targets and designing novel derivatives with therapeutic potential.
Future Directions and Emerging Research Avenues in 5 Bromoisothiazolo 3,4 B Pyridine Chemistry
Development of Novel and Sustainable Synthetic Pathways
The classical synthesis of isothiazolo[3,4-b]pyridines, including halogenated derivatives, often involves multi-step sequences starting from substituted pyridines. cdnsciencepub.com For instance, the parent compound, isothiazolo[3,4-b]pyridine (B8289327), was first synthesized from 2-aminonicotinonitrile via a three-step process involving thionation, oxidative cyclization, and subsequent diazotization/reduction. cdnsciencepub.com The corresponding 3-bromo derivative was prepared through diazotization of 3-aminoisothiazolo[3,4-b]pyridine in fuming hydrobromic acid. cdnsciencepub.com
Future research is increasingly focused on developing more direct and sustainable routes. Key areas of development include:
Green Chemistry Approaches : Inspired by progress with related isomers, future syntheses of 5-Bromoisothiazolo[3,4-b]pyridine could leverage green chemistry principles. researchgate.net Methodologies such as microwave-assisted and ultrasound-assisted synthesis, which often lead to shorter reaction times and higher yields, are promising avenues for exploration. researchgate.net These techniques are considered sustainable technologies and represent a valuable direction for producing novel heterocyclic compounds. researchgate.net
Catalyst- and Solvent-Free Conditions : The development of catalyst- and solvent-free processes, potentially using high-pressure activation, is an emerging frontier in green synthesis that could be applied to this scaffold. researchgate.net
Direct Cyclization Routes : Alternative strategies, such as the direct halogenative cyclization of precursors like 2-sulfanylpyridine-3-carbonitrile (B7777513) using bromine, have been successfully applied to other isomers like 3-bromoisothiazolo[5,4-b]pyridine (B1508668). thieme-connect.de Adapting such direct cyclization methods for the [3,4-b] isomer could significantly improve synthetic efficiency.
Exploration of Unprecedented Reactivity Patterns
Beyond established reactions, researchers are exploring the more exotic reactivity of the this compound core. The presence of the bromine atom on the pyridine (B92270) ring opens the door to unique chemical transformations.
A significant area of emerging research is the generation of highly reactive intermediates. For example, studies on related systems have shown that 5-bromo-substituted pyridines can serve as precursors to strained heterocyclic intermediates known as pyridynes. The generation of 5-bromo-3,4-pyridyne from a silyltriflate precursor has been documented, demonstrating that nucleophilic addition occurs with a high degree of regioselectivity. nih.gov This suggests that this compound could potentially be used to generate a corresponding isothiazolopyridyne, a transient species with immense potential for forming complex molecules through formal cycloaddition reactions. nih.gov The inductive effect of the electron-withdrawing bromo substituent is believed to polarize the aryne bond, governing this regioselectivity. nih.gov
Furthermore, ring-opening reactions, which have been observed for other bromoisothiazolopyridine isomers upon treatment with bases, present another avenue for investigation. thieme-connect.deresearchgate.net The reaction of 3-bromoisothiazolo[5,4-b]pyridine with piperidine (B6355638), for instance, results in a ring-opened pyridine-2-sulfenamide. researchgate.net Probing the stability of the this compound ring system under various nucleophilic conditions could uncover novel rearrangement and ring-transformation reactions.
Integration into Advanced Organic Synthesis Methodologies
The bromine atom in this compound is not merely a static feature; it is a versatile synthetic handle for elaboration, making the compound a valuable building block in advanced organic synthesis. Modern cross-coupling reactions have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds.
Research on closely related dihalogenated isothiazolo[4,5-b]pyridines has demonstrated the utility of the bromine substituent in regioselective functionalization. rsc.org These scaffolds readily undergo:
Palladium-Catalyzed Cross-Coupling Reactions : The bromine atom is susceptible to a range of palladium-catalyzed reactions, including Suzuki and Sonogashira couplings. rsc.org This allows for the precise and modular installation of diverse aryl and alkynyl groups, a critical strategy in medicinal chemistry for building structure-activity relationships. rsc.org
Nucleophilic Aromatic Substitution : The bromine can also be displaced by various nucleophiles. For example, reactions with different N-nucleophiles have been used to install a variety of amine substituents onto the isothiazolopyridine core. rsc.org
These examples from related systems strongly indicate that this compound is an ideal substrate for integration into complex synthetic sequences, enabling the rapid diversification of the core structure. The ability to use the bromine atom as a regioselective anchor for building molecular complexity is a cornerstone of its utility in modern synthetic methodologies. rsc.org
Role in Materials Chemistry and Optoelectronic Applications
While the fused aromatic system of isothiazolopyridine, with its combination of electron-rich sulfur and electron-deficient pyridine components, suggests potential for novel electronic properties, its role in materials science is still nascent. Heterocyclic compounds containing both pyridine and sulfur are sometimes explored for applications in organic electronics and functional materials. However, at present, there are no specifically discovered and documented applications of this compound itself in materials chemistry or optoelectronics within the reviewed scientific literature. This remains a largely theoretical and unexplored field for this particular compound, representing a potential opportunity for future research.
Contribution to Fundamental Heterocyclic Chemistry Principles
The study of isothiazolo[3,4-b]pyridines, including the 5-bromo derivative, contributes significantly to the fundamental principles of heterocyclic chemistry. askpharmacy.netuomus.edu.iq Heterocyclic compounds are of paramount importance, forming the core of countless natural products, pharmaceuticals, and functional materials. uou.ac.in
The isothiazolopyridine framework provides a rich platform for understanding:
Structure-Reactivity Relationships : The systematic study and comparison of the various isothiazolopyridine isomers ([3,4-b], [5,4-b], [4,5-b], etc.) provide deep insights into structure-property relationships. cdnsciencepub.comresearchgate.netrsc.org The position of the nitrogen atom and the bromine substituent dictates the regioselectivity of reactions like electrophilic substitution and palladium-catalyzed couplings, offering clear examples of how subtle structural changes can profoundly impact chemical reactivity. nih.govrsc.org
Spectroscopic Properties : Early research meticulously documented the NMR and UV spectra of the parent isothiazolo[3,4-b]pyridine and its derivatives, contributing to the library of spectroscopic data that helps in the structural elucidation of new and complex heterocyclic systems. cdnsciencepub.com
By serving as a model system, this compound and its analogs help refine our understanding of the chemical principles that govern the behavior of complex fused heterocycles, knowledge that is crucial for the rational design of new molecules with desired functions.
Q & A
Q. What are the most reliable synthetic routes for preparing 5-Bromoisothiazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
The synthesis of brominated heterocycles like this compound often involves cyclization and halogenation steps. For example, bromination of precursor heterocycles using N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile at 0–25°C) is a common method . Alternative routes may start with pyrazolo[3,4-b]pyridine scaffolds, where bromine is introduced via electrophilic substitution or palladium-catalyzed coupling. Reaction optimization, such as adjusting stoichiometry (1.1–1.5 eq. NBS) and monitoring reaction time (2–24 hrs), is critical to avoid over-bromination and improve yields (typically 60–85%) .
Q. How can structural characterization of this compound derivatives be systematically performed?
Comprehensive characterization involves:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and ring fusion. For example, coupling constants in 1H NMR distinguish between isothiazole and pyridine protons .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulae and bromine isotope patterns.
- X-ray crystallography : Resolve ambiguities in regiochemistry, especially when substituents induce steric effects .
Q. What are the key physicochemical properties influencing the reactivity of this compound?
- Electrophilicity : The bromine atom at the 5-position enhances electrophilic aromatic substitution (EAS) reactivity, making it susceptible to nucleophilic displacement (e.g., Suzuki coupling) .
- Solubility : Low solubility in polar solvents (e.g., water) due to aromatic stacking; DMF or DMSO is often required for reactions .
- Stability : Sensitive to light and moisture; storage under inert atmosphere (argon) is recommended .
Advanced Research Questions
Q. How do substituent effects at the 3- and 6-positions modulate the biological activity of this compound derivatives?
Substituents like methyl, amino, or aryl groups alter electronic and steric profiles, impacting target binding. For example:
- 3-Methyl groups : Enhance lipophilicity, improving membrane permeability in cell-based assays .
- 6-Amino groups : Enable hydrogen bonding with protein targets (e.g., PPARα in dyslipidemia studies), as shown in cocrystal structures .
- Aryl substituents : Extend π-stacking interactions, critical for kinase inhibition (IC50 values < 1 µM in anticancer studies) .
Q. What strategies resolve contradictions in reaction outcomes when synthesizing this compound analogues?
- Isomer separation : Use preparative HPLC or chiral columns when asymmetric synthesis yields enantiomers (e.g., Rh(III)-catalyzed cyclization ).
- Computational modeling : Predict regioselectivity of bromination using DFT calculations to optimize precursor design .
- In situ monitoring : Employ techniques like IR spectroscopy to track intermediates and adjust reaction conditions dynamically .
Q. How can computational methods guide the design of this compound-based therapeutics?
- Molecular docking : Identify binding poses with targets like PPARα or kinases using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., pIC50) to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to predict pharmacokinetics .
Q. What are the challenges in scaling up asymmetric synthesis of this compound derivatives?
- Catalyst efficiency : Chiral Rh(III) complexes achieve high enantioselectivity (>85%) but require costly ligands (e.g., BINAP derivatives) .
- Solvent recovery : Ethanol or DCM used in cyclization steps must be recycled to reduce costs.
- Byproduct management : Optimize workup procedures (e.g., column chromatography vs. crystallization) to isolate enantiopure products .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
